1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate
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Overview
Description
1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate is a complex organic compound featuring a cyclohexyl acetate moiety linked to a pyridinyl-piperidinyl-propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate typically involves multi-step organic reactionsCommon reagents used in these steps include pyridine, piperidine, and acetylene derivatives, with reaction conditions often involving catalysts such as palladium or copper to facilitate coupling reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinyl or piperidinyl rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or piperidinyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridinyl or piperidinyl rings .
Scientific Research Applications
1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved[4][4].
Comparison with Similar Compounds
- 1-(pyridin-3-yl)propan-2-one
- 3-piperidin-4-yl-propan-1-ol
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness: 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
[1-[3-[(2S)-2-pyridin-3-ylpiperidin-1-yl]prop-1-ynyl]cyclohexyl] acetate |
InChI |
InChI=1S/C21H28N2O2/c1-18(24)25-21(11-4-2-5-12-21)13-8-16-23-15-6-3-10-20(23)19-9-7-14-22-17-19/h7,9,14,17,20H,2-6,10-12,15-16H2,1H3/t20-/m0/s1 |
InChI Key |
WCUBXUJRFAEODR-FQEVSTJZSA-N |
Isomeric SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCC[C@H]2C3=CN=CC=C3 |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCCC2C3=CN=CC=C3 |
Origin of Product |
United States |
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